Methylene Bridge vs. Direct N-Aryl Linkage: Conformational Flexibility
Unlike compounds where the pyrazole is directly N-linked to the benzaldehyde ring (e.g., CAS 956352-08-2), the methylene bridge in the target compound introduces an additional rotatable bond, increasing the total rotatable bond count from 2 to 4 [1]. This added conformational freedom enables the pyrazole and benzaldehyde moieties to adopt orientations that better match binding-site topologies, particularly in kinase ATP pockets where the 3,5-dimethylpyrazole motif has been validated as a hinge-binding pharmacophore [2].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS 956352-08-2): 2 rotatable bonds |
| Quantified Difference | +2 rotatable bonds (100% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Greater conformational flexibility allows the ligand to adapt to different protein binding pockets, increasing the probability of identifying productive binding modes during fragment screening or lead optimization.
- [1] PubChem. (2025). Computed Properties for CID 708263 (Rotatable Bond Count = 4). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/708263 View Source
- [2] PDB Entry 7OLS. (2017). MerTK kinase domain with type 1.5 inhibitor containing a di-methyl pyrazole group. Protein Data Bank. DOI: 10.2210/pdb7ols/pdb View Source
